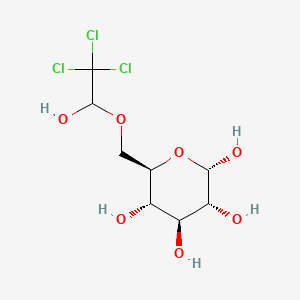
6-O-(2,2,2-Trichloro-1-hydroxyethyl)-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule characterized by its multiple chiral centers and the presence of a trichloro-substituted hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydro-2H-pyran derivative.
Introduction of the Trichloro Group: The trichloro group is introduced via a nucleophilic substitution reaction using trichloroacetaldehyde.
Formation of the Hydroxyethoxy Group: The hydroxyethoxy group is formed through an etherification reaction with ethylene glycol under acidic conditions.
Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trichloro group, potentially converting it to a dichloro or monochloro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloro group, where one or more chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dichloro or monochloro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable intermediate in the synthesis of stereochemically complex compounds.
Biology
In biological research, the compound can be used to study the effects of trichloro-substituted compounds on biological systems. Its unique structure may interact with specific enzymes or receptors, providing insights into their function.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its trichloro group makes it a useful intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trichloro group may play a key role in these interactions, potentially forming covalent bonds with nucleophilic residues in the target protein. The hydroxyethoxy group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: The parent compound.
(2S,3R,4S,5S,6R)-6-((2,2,2-Dichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with one less chlorine atom.
(2S,3R,4S,5S,6R)-6-((2,2,2-Monochloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with two less chlorine atoms.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol lies in its specific combination of functional groups and stereochemistry. The presence of the trichloro group, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
Properties
CAS No. |
46893-65-6 |
|---|---|
Molecular Formula |
C8H13Cl3O7 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[(2,2,2-trichloro-1-hydroxyethoxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H13Cl3O7/c9-8(10,11)7(16)17-1-2-3(12)4(13)5(14)6(15)18-2/h2-7,12-16H,1H2/t2-,3-,4+,5-,6+,7?/m1/s1 |
InChI Key |
MNJXCNJRTAOSBH-MYXNHXMWSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















